molecular formula C6H7NOS B1419497 4-Ethylthiazole-2-carbaldehyde CAS No. 211943-05-4

4-Ethylthiazole-2-carbaldehyde

Cat. No. B1419497
M. Wt: 141.19 g/mol
InChI Key: JDGBKOBUBCHSGF-UHFFFAOYSA-N
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Description

4-Ethylthiazole-2-carbaldehyde (4-ETC) is a volatile organic compound with a molecular formula of C6H7NOS . It has an average mass of 141.191 Da and a monoisotopic mass of 141.024841 Da .


Synthesis Analysis

The synthesis of thiazole derivatives, including 4-ETC, has been the subject of various studies . For instance, one study described the synthesis of a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues with trypanocidal potency . Another study discussed the synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases .


Molecular Structure Analysis

The molecular structure of 4-ETC can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis of Heterocycles : 4-Ethylthiazole-2-carbaldehyde derivatives have been utilized in synthesizing various heterocycles. For instance, Athmani, Farhat, and Iddon (1992) demonstrated the use of thiazole derivatives to produce thieno[2,3-d]thiazoles and other heterocyclic structures such as 4H-pyrrolo-[2,3-d]thiazole and isoxazolo[3,4-d]thiazole, showcasing their utility in generating structurally diverse compounds (Athmani et al., 1992).

Investigating Structural Features

  • Physical and Structural Analysis : In a study by Gillon et al. (1983), N,N-disubstituted 2-aminothiazole-5-carbaldehydes, which are structurally related to 4-Ethylthiazole-2-carbaldehyde, were prepared and analyzed using spectroscopy. This research highlights the importance of these compounds in understanding the physical characteristics of thiazole derivatives (Gillon et al., 1983).

Application in Complex Synthesis

  • Complex Compound Formation : Ghassemzadeh et al. (2008) explored the formation of complexes involving triazole moieties and thiazole derivatives, indicating the potential of 4-Ethylthiazole-2-carbaldehyde in the synthesis of complex chemical structures, such as those involving silver(I) and palladium(II) (Ghassemzadeh et al., 2008).

Development of Fluorescence Probes

  • Fluorescence Probe Design : Chu et al. (2019) reported the design of a new fluorescence probe using a compound structurally related to 4-Ethylthiazole-2-carbaldehyde. This probe, featuring aggregation-induced emission enhancement, was used for homocysteine detection, suggesting similar applications for 4-Ethylthiazole-2-carbaldehyde derivatives (Chu et al., 2019).

Optical Property Studies

  • Optical Properties Research : The work of Bogza et al. (2018) on N-Protected thiophene-2-carbaldehydes, which are chemically similar to 4-Ethylthiazole-2-carbaldehyde, revealed insights into the optical properties of such compounds. This research can inform the potential optical applications of 4-Ethylthiazole-2-carbaldehyde (Bogza et al., 2018).

Antioxidant Application

  • Antioxidant Additives for Lubricating Oils : Amer et al. (2011) explored the use of thiazole derivatives as antioxidant additives in lubricating oils. This suggests that 4-Ethylthiazole-2-carbaldehyde could potentially serve a similar function in industrial applications (Amer et al., 2011).

properties

IUPAC Name

4-ethyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-2-5-4-9-6(3-8)7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGBKOBUBCHSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665426
Record name 4-Ethyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylthiazole-2-carbaldehyde

CAS RN

211943-05-4
Record name 4-Ethyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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